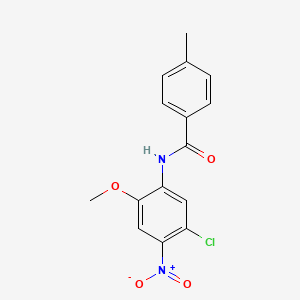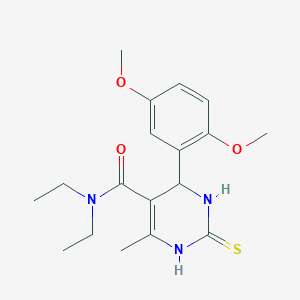![molecular formula C23H23BrN2O4 B4051903 methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4051903.png)
methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Übersicht
Beschreibung
Methyl 11-(3-bromo-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C23H23BrN2O4 and its molecular weight is 471.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.08412 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives
Research has focused on the synthesis of various benzodiazepine derivatives, showcasing their potential in diverse scientific applications. For example, Saijo et al. (1980) discussed the synthesis of 11-deoxy-8, 10-diazaprostaglandin E1 starting from related compounds, indicating the versatility of benzodiazepine derivatives in synthetic chemistry Saijo et al., 1980. Similarly, Arellano et al. (1982) studied the mass spectral fragmentation patterns of benzodiazepine derivatives, providing insights into their structural and electronic properties Arellano et al., 1982.
Corrosion Inhibition
Laabaissi et al. (2021) explored the application of benzodiazepine derivatives as corrosion inhibitors for mild steel in acidic media. Their research highlights the compounds' efficiency in forming protective layers on metal surfaces, demonstrating the potential of such derivatives in materials science and engineering Laabaissi et al., 2021.
Molecular and Chemical Properties
Further studies have investigated the molecular and chemical properties of benzodiazepine derivatives, including their reaction mechanisms and potential applications in organic synthesis. For instance, Cairns et al. (2002) reported on the novel rearrangements of dibenzo[b,e][1,4]diazepines under certain conditions, providing valuable information for chemical synthesis and drug design Cairns et al., 2002.
Pharmaceutical and Biological Potential
Although not directly related to drug use or dosage, the research into benzodiazepine derivatives also touches upon their pharmaceutical and biological potential. For example, Gomaa (2011) synthesized novel benzodiazepine derivatives and analyzed their structure, contributing to the broader understanding of their potential pharmaceutical applications Gomaa, 2011.
Eigenschaften
IUPAC Name |
methyl 6-(3-bromo-4-methoxyphenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c1-12-10-17-20(22(27)19(12)23(28)30-3)21(13-8-9-18(29-2)14(24)11-13)26-16-7-5-4-6-15(16)25-17/h4-9,11-12,19,21,25-26H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIRLBSFTVBOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)Br)C(=O)C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S)-1-(benzenesulfonyl)-4-[methyl(oxan-4-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B4051822.png)
![10-Benzhydrylidene-4-(furan-2-ylmethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4051826.png)

![2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}-N-4-pyridinylbenzenesulfonamide](/img/structure/B4051830.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B4051843.png)

![5-chloro-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4051854.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4051862.png)

acetic acid](/img/structure/B4051905.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4051921.png)
![1-[4-[4-(2-Chloro-4,5-difluorobenzoyl)-3-methylpiperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B4051924.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B4051930.png)
